Diheptyl pyridine-2,5-dicarboxylate
Description
Diheptyl pyridine-2,5-dicarboxylate is a diester derivative of pyridine-2,5-dicarboxylic acid, featuring heptyl alkyl chains at the carboxylate positions. Pyridine-2,5-dicarboxylate derivatives are widely studied for their roles in enzyme inhibition, coordination chemistry, and polymer synthesis. For instance, pyridine-2,5-dicarboxylate acts as a competitive inhibitor of prolyl-4-hydroxylases (P4Hs) with an IC50 of 4–7-fold higher than pyridine-2,4-dicarboxylate . It also serves as a versatile ligand in metal-organic frameworks (MOFs) and coordination polymers, forming stable complexes with metals like copper and bismuth .
Properties
CAS No. |
63597-08-0 |
|---|---|
Molecular Formula |
C21H33NO4 |
Molecular Weight |
363.5 g/mol |
IUPAC Name |
diheptyl pyridine-2,5-dicarboxylate |
InChI |
InChI=1S/C21H33NO4/c1-3-5-7-9-11-15-25-20(23)18-13-14-19(22-17-18)21(24)26-16-12-10-8-6-4-2/h13-14,17H,3-12,15-16H2,1-2H3 |
InChI Key |
PPCJARWRZWGGIM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCOC(=O)C1=CN=C(C=C1)C(=O)OCCCCCCC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of diheptyl pyridine-2,5-dicarboxylate typically involves the esterification of pyridine-2,5-dicarboxylic acid with heptyl alcohol. The reaction is usually carried out in the presence of a strong acid catalyst, such as sulfuric acid, under reflux conditions. The reaction mixture is then purified through recrystallization or column chromatography to obtain the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. Additionally, the use of automated systems can reduce the risk of human error and improve overall efficiency .
Chemical Reactions Analysis
Types of Reactions
Diheptyl pyridine-2,5-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester groups into alcohols.
Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, alkyl halides, or nucleophiles (e.g., amines) can be employed under appropriate conditions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted pyridine derivatives, depending on the specific reagents and conditions used.
Scientific Research Applications
Diheptyl pyridine-2,5-dicarboxylate has several applications in scientific research, including:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with unique properties.
Biology: Investigated for its potential as an antimicrobial agent due to its ability to form stable complexes with metal ions.
Medicine: Explored for its potential use in drug delivery systems and as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of polymers and as a catalyst in various chemical reactions
Mechanism of Action
The mechanism of action of diheptyl pyridine-2,5-dicarboxylate largely depends on its ability to form coordination complexes with metal ions. These complexes can interact with biological molecules, such as proteins and nucleic acids, leading to various biochemical effects. The molecular targets and pathways involved in these interactions are still under investigation, but preliminary studies suggest that the compound may inhibit certain enzymes or disrupt cellular processes .
Comparison with Similar Compounds
Structural Analogs: Positional Isomers and Heterocyclic Variants
Pyridine-2,4-dicarboxylate vs. Pyridine-2,5-dicarboxylate
- Enzyme Inhibition: Pyridine-2,5-dicarboxylate exhibits weaker inhibition of collagen prolyl-4-hydroxylases (IC50 4–7-fold higher) compared to pyridine-2,4-dicarboxylate, likely due to differences in nonconserved residues near the enzyme’s active site . In contrast, both compounds show similar inhibition of 2-oxoglutarate dehydrogenase, indicating divergent substrate-binding mechanisms between enzymes .
Coordination Chemistry :
Pyridine-2,5-dicarboxylate forms shorter Cu–O bonds (1.936–1.958 Å) compared to pyridine-2,4-dicarboxylate in copper complexes, suggesting stronger metal-ligand interactions .
Pyridine vs. Pyrazine/Benzene Dicarboxylates
- MOF Stability :
Pyridine-2,5-dicarboxylate-based MOFs exhibit higher thermal stability (e.g., Bi-pyridine-2,5-dicarboxylate) compared to benzene-1,4-dicarboxylate analogs, attributed to the pyridine ring’s rigidity . - Enzyme Specificity :
Benzene dicarboxylates are less potent inhibitors of P4Hs than pyridine derivatives, highlighting the importance of the nitrogen heterocycle in enzyme binding .
Ester Derivatives: Impact of Alkyl Chain Length
- Synthetic Utility :
Dimethyl and diethyl esters are common intermediates for MOFs and bio-based polyesters. Diheptyl esters, with longer alkyl chains, may enhance hydrophobicity for applications in coatings or slow-release formulations.
Inhibitory Activity Against Enzymes
Coordination Chemistry and Material Science
- MOF Formation :
Pyridine-2,5-dicarboxylate forms 1D and 2D networks with lanthanides (e.g., Er, Mo) and bismuth, whereas pyridine-3,5-dicarboxylate (dimethyl ester) is used in Zn-based MOFs for CO2 adsorption . - Bonding Trends : Shorter metal-oxygen bonds in pyridine-2,5-dicarboxylate complexes (e.g., Cu–O: 1.936 Å) compared to pyrazine-2,5-dicarboxylate derivatives suggest stronger coordination .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
